N-Acetyl-dl-penicillamine

Descripción general

Descripción

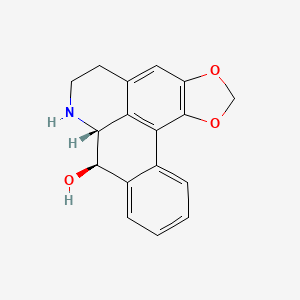

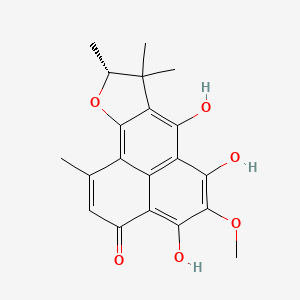

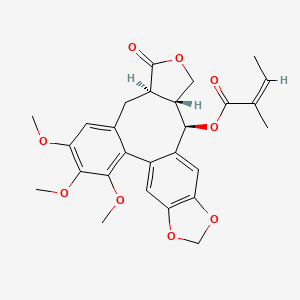

N-Acetil-DL-penicilamina: es un compuesto tiol que se utiliza a menudo en diversos estudios científicos. Es un derivado de la penicilamina, un metabolito de aminoácidos de la penicilina, aunque no posee propiedades antibióticas. Este compuesto es conocido por sus aplicaciones en la investigación del óxido nítrico y como quelante de metales pesados .

Mecanismo De Acción

El mecanismo de acción de la N-Acetil-DL-penicilamina implica su grupo tiol, que puede interactuar con diversos objetivos moleculares:

Quelación: Se une a los metales pesados, formando complejos estables que pueden excretarse del cuerpo.

Liberación de óxido nítrico: En estudios que involucran óxido nítrico, actúa como una molécula donadora, liberando óxido nítrico en condiciones fisiológicas.

Inhibición enzimática: Puede inhibir enzimas al unirse a sus sitios activos, particularmente aquellos que involucran iones metálicos.

Análisis Bioquímico

Biochemical Properties

N-Acetyl-dl-penicillamine plays a significant role in biochemical reactions due to its ability to chelate heavy metals such as mercury, lead, and copper. It interacts with enzymes and proteins by binding to metal ions, thereby inhibiting their activity. For example, this compound inhibits the binding of methyl mercury to isolated human erythrocytes and removes methyl mercury ions from blood cells . This interaction is crucial for reducing the toxicity of heavy metals in biological systems.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to reduce the biological half-life of mercury and decrease mercury levels in the liver, kidney, brain, and blood . This reduction in mercury levels leads to increased urinary excretion of mercury, thereby mitigating its toxic effects on cells.

Metabolic Pathways

This compound is involved in metabolic pathways related to metal detoxification. It interacts with enzymes and cofactors that facilitate the chelation and excretion of heavy metals. For example, this compound enhances the urinary excretion of mercury by forming stable complexes with mercury ions . This interaction with metabolic pathways helps to reduce the overall burden of heavy metals in the body.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La N-Acetil-DL-penicilamina se prepara sintéticamente y es una mezcla racémica de los isómeros D y L. La síntesis implica la acetilación de la penicilamina, que se puede lograr mediante diversas reacciones químicas. Un método común implica la reacción de la penicilamina con anhídrido acético en condiciones controladas .

Métodos de producción industrial: La producción industrial de N-Acetil-DL-penicilamina normalmente implica la síntesis química a gran escala utilizando reacciones de acetilación similares. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo involucrando pasos de purificación como la recristalización para obtener el producto final en forma cristalina .

Análisis De Reacciones Químicas

Tipos de reacciones: La N-Acetil-DL-penicilamina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar disulfuros.

Reducción: Puede reducirse a su forma tiol.

Sustitución: Puede participar en reacciones de sustitución, particularmente involucrando su grupo tiol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el yodo.

Reducción: Se utilizan agentes reductores como el ditiotreitol.

Sustitución: Se pueden utilizar diversos agentes alquilantes para reacciones de sustitución.

Principales productos formados:

Oxidación: Disulfuros.

Reducción: Forma tiol del compuesto.

Sustitución: Derivados alquilados.

Aplicaciones Científicas De Investigación

La N-Acetil-DL-penicilamina tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

La N-Acetil-DL-penicilamina es única en su combinación de propiedades, pero se puede comparar con otros compuestos similares:

S-Nitroso-N-acetilpenicilamina: Similar en estructura y se utiliza como un donador de óxido nítrico.

S-Nitrosoglutatión: Otro donador de óxido nítrico con aplicaciones similares.

Penicilamina: El compuesto madre, utilizado principalmente como agente quelante.

Estos compuestos comparten algunas similitudes funcionales, pero difieren en sus aplicaciones específicas y objetivos moleculares.

Propiedades

IUPAC Name |

2-acetamido-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNBCKASUFBXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870390 | |

| Record name | N-Acetyl-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-53-0, 90580-84-0 | |

| Record name | N-Acetyl-3-mercaptovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-DL-penicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC28039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-mercapto-DL-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPENICILLAMINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WNQ1H4H9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: N-Acetyl-dl-penicillamine (NAP) primarily acts as a metal chelator and nitric oxide (NO) donor. Its mechanism of action depends on the context:

- Metal Chelation: NAP can bind to heavy metals like mercury and cadmium, forming stable complexes that facilitate their excretion from the body. [, , ] This interaction directly reduces the concentration of free metal ions, mitigating their toxic effects. []

- Nitric Oxide Donation: NAP can release NO, a signaling molecule with diverse physiological roles, including vasodilation and modulation of enzyme activity. [, , ] The released NO can interact with various cellular targets, such as guanylate cyclase, leading to downstream effects like cGMP production and subsequent physiological responses. [, ]

A:

ANone: The provided abstracts do not suggest that NAP possesses intrinsic catalytic properties. It primarily acts as a reagent, either through metal chelation or NO donation.

A: While the provided abstracts do not explicitly discuss NAP's inherent stability, they highlight its effectiveness as an oral agent for protecting against mercury chloride toxicity in rats. [] This suggests a certain degree of stability under physiological conditions. Further research is needed to determine specific stability profiles and potential formulation strategies for enhancing its properties.

ANone: The provided abstracts don't delve into specific SHE regulations concerning NAP. As with any chemical reagent, handling NAP requires adherence to standard laboratory safety procedures and appropriate waste disposal protocols.

A:

- Absorption: NAP demonstrates effective oral absorption, as evidenced by its protective effects against mercury chloride in rats when administered orally. []

- Distribution: Studies using radiolabeled mercury in mice show that NAP can effectively mobilize mercury from various tissues, including the brain. [] This suggests that NAP can cross the blood-brain barrier.

- Metabolism and Excretion: While the provided abstracts don't provide specific details on its metabolism, the increased mercury excretion in mice following NAP administration indicates that it facilitates the elimination of the metal-NAP complex, likely through urine and feces. [, ]

ANone: Several studies highlight the efficacy of NAP:

- In vitro: NAP effectively inhibits the cysteine protease papain in a time- and concentration-dependent manner. [] It also reduces cell viability in fibroblasts, keratinocytes, and NA cells (an epithelial cancer cell line) in a dose-dependent manner. []

- In vivo: NAP protects rats from the lethal effects of mercury chloride when administered orally. [] It also demonstrates efficacy in mobilizing methylmercury from various tissues in mice, including the brain. []

ANone: The provided abstracts do not provide specific information on resistance or cross-resistance mechanisms associated with NAP. Further research is needed to investigate the potential for the development of resistance to its effects.

ANone:

- Toxicity: NAP appears less toxic than dl-penicillamine in rats, as determined by acute toxicity studies. []

A: One study demonstrates the incorporation of NAP into silicone rubber films for controlled NO release using light as an external trigger. [] This approach highlights a potential drug delivery strategy for achieving localized and controlled NO release with potential applications in various biomedical contexts.

ANone: The provided abstracts don't mention specific biomarkers directly linked to NAP's efficacy or toxicity. Further research is needed to identify potential biomarkers for monitoring its effects.

A: While not explicitly stated in the abstracts, High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection is likely used for quantifying NAP and its metabolites in biological samples. [] Other analytical techniques, such as mass spectrometry, could be employed for more comprehensive characterization.

ANone: The provided abstracts do not provide details on the environmental impact or degradation pathways of NAP. This area warrants further investigation to assess its potential environmental implications.

ANone: The provided abstracts do not discuss the specific validation procedures for analytical methods used to quantify NAP. As with any analytical method, validation is crucial to ensure accuracy, precision, and reliability of the obtained data.

ANone: The abstracts lack information regarding the specific quality control and assurance measures employed for NAP. Such measures are essential during development, manufacturing, and distribution to ensure consistency, safety, and efficacy.

ANone: The provided abstracts don't address the immunogenicity of NAP. Further research is needed to investigate its potential to induce an immune response and explore potential mitigation strategies if necessary.

ANone: The provided abstracts don't delve into NAP's interactions with drug transporters. Investigating these interactions is crucial for understanding its absorption, distribution, and elimination profile.

ANone: The provided abstracts don't mention any potential for NAP to induce or inhibit drug-metabolizing enzymes. Further research is necessary to assess its potential impact on the metabolism of other drugs.

ANone: The provided abstracts don't explicitly discuss NAP's biocompatibility or biodegradability. While its use in biological studies suggests a degree of biocompatibility, further research is needed for a comprehensive understanding of its interactions with biological systems and its potential for degradation.

ANone:

- Metal Chelation: Dimercaptosuccinic acid (DMSA) and dimercaprol (BAL) are alternative chelating agents used for heavy metal poisoning. DMSA, like NAP, can be administered orally, while BAL is typically administered intramuscularly. []

- Nitric Oxide Donation: Other NO donors include sodium nitroprusside (SNP), S-nitrosoglutathione (GSNO), and 3-morpholinosydnonimine (SIN-1). [, , , ] These compounds differ in their NO release kinetics, half-lives, and potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)

![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)

![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)

![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)

![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)